pladienolide B

Description

Contextualization of Pladienolide B within Natural Product Chemistry

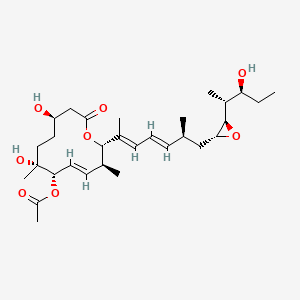

This compound is classified as a polyketide natural product, specifically a 12-membered macrolide. wikipedia.orgbioaustralis.com It was originally isolated from the gram-positive bacterium Streptomyces platensis MER-11107, a strain found in soil in Japan. wikipedia.orgjst.go.jp The compound possesses a distinctive chemical structure characterized by a highly substituted macrocyclic core and an epoxide-containing diene side chain. mdpi.comnih.govresearchgate.net Its biosynthesis proceeds through the polyketide synthase (PKS) type I pathway, a complex enzymatic process that constructs the molecule from acyl-thioester units. wikipedia.org The unique structural features and potent biological activity of this compound position it as a compound of significant interest within the field of natural product chemistry, offering a foundation for exploring novel therapeutic agents.

Significance of Pre-mRNA Splicing as a Biological Target in Research

Pre-mRNA splicing is a fundamental and essential process in eukaryotic gene expression, wherein non-coding intron sequences are precisely removed from precursor messenger RNA (pre-mRNA), and the remaining coding exon sequences are ligated to form mature messenger RNA (mRNA). weizmann.ac.ilcaymanchem.comaacrjournals.orgnih.govnih.govnih.gov This intricate process is carried out by the spliceosome, a large and dynamic ribonucleoprotein complex. caymanchem.comaacrjournals.orgnih.govuni-goettingen.de A remarkable aspect of human gene expression is alternative splicing, where a single gene can produce multiple distinct mRNA transcripts and, consequently, diverse protein isoforms with varying functions. weizmann.ac.ilaacrjournals.orgnih.gov It is estimated that over 90% of human genes undergo alternative splicing, contributing significantly to the complexity and diversity of the human proteome. weizmann.ac.ilaacrjournals.orgnih.gov

The precise regulation of pre-mRNA splicing is crucial for various biological processes, including development, cellular differentiation, growth, and programmed cell death (apoptosis). nih.govfrontiersin.orgresearchgate.net However, dysregulation of splicing mechanisms or mutations within the splicing machinery can lead to the production of aberrant proteins, which are implicated in a wide range of human diseases, notably cancer. weizmann.ac.ilaacrjournals.orgnih.govnih.govnih.gov Cancer cells frequently exhibit extensive splicing abnormalities, including the inappropriate retention of introns or the altered expression of specific isoforms, which can promote tumorigenesis. aacrjournals.orgnih.govnih.govresearchgate.net Given this profound involvement in disease pathology, the spliceosome has emerged as an attractive and promising biological target for the development of novel therapeutic strategies, particularly in oncology. nih.govnih.govresearchgate.netresearchgate.nettandfonline.com

Overview of this compound as a Spliceosome Modulator

This compound exerts its biological activity primarily through its direct interaction with and modulation of the spliceosome. Its proposed mechanism of action involves binding to the SF3b complex, specifically targeting the SF3B1 subunit, a key component of the human spliceosome. wikipedia.orgbioaustralis.comcaymanchem.comresearchgate.nettandfonline.comrndsystems.comtocris.comacs.orgnih.govmdpi.comresearchgate.netbio-techne.comoncotarget.com

The consequence of this spliceosome modulation is a significant decrease in splicing capacity, with studies demonstrating up to a 75% reduction in vitro. rndsystems.comtocris.combio-techne.com This leads to an accumulation of unspliced mRNA within cells and induces widespread dysregulation of splicing patterns. tandfonline.comaging-us.com

This compound exhibits potent biological activities, particularly its anti-cancer properties. It functions as a potent inhibitor of cancer cell growth and proliferation. bioaustralis.comjst.go.jpcaymanchem.comrndsystems.comtocris.combio-techne.commedchemexpress.com Its effects include inducing cell cycle arrest in both the G1 and G2/M phases and promoting apoptosis in cancer cells. researchgate.nettandfonline.comrndsystems.comtocris.comnih.govbio-techne.commedchemexpress.com

Table 1: In Vitro Antitumor Activity of this compound against Gastric Cancer Cell Lines

| Cell Line Type | IC50 Range (nM) | Reference |

| Gastric Cancer | 1.6 - 4.9 | rndsystems.comtocris.combio-techne.com |

Beyond gastric cancer, this compound also inhibits hypoxia-induced vascular endothelial growth factor (VEGF) expression and has demonstrated strong tumor regression in various xenograft models. bioaustralis.comjst.go.jpcaymanchem.commedchemexpress.comnih.gov Interestingly, transient treatment with this compound has also been shown to reprogram pluripotent human embryonic stem cells (hESCs) into a distinct type of zygotic genome activation (ZGA)-like cells (ZLCs). rndsystems.comtocris.combio-techne.com

Historical Perspective of Pladienolide Research and Development

The discovery of the pladienolide series of natural products dates back to 2004, when researchers at Eisai Co., Japan, isolated seven novel 12-membered macrolides, named pladienolides A to G, from the culture of Streptomyces platensis MER-11107. bioaustralis.comjst.go.jpresearchgate.netnpatlas.org Among these, this compound was identified as the most potent inhibitor of hypoxia-induced VEGF expression and cancer cell proliferation. bioaustralis.comjst.go.jpresearchgate.net Initial studies highlighted its strong antitumor activities in vitro and a unique antitumor spectrum, suggesting a novel mechanism of action distinct from existing anticancer drugs. jst.go.jp

A significant milestone in pladienolide research occurred in 2007, when it was discovered that this compound directly binds to the SF3b complex, identifying it as a spliceosome modulator. bioaustralis.comcaymanchem.comacs.orgresearchgate.net This finding solidified the understanding of its unique mechanism. The first total synthesis of a pladienolide class natural product was reported by Kotake and coworkers in 2007, which was crucial for confirming the absolute configurations and enabling further structural and biological studies. mdpi.comresearchgate.netnpatlas.org

Despite the promising antitumor activities of pladienolides B and D, their complex chemical synthesis poses a significant challenge for large-scale production. nih.gov To address this, various synthetic and biotransformation approaches have been developed. For instance, a biotransformation step was developed to increase the production of pladienolide D from this compound by overexpressing the psmA gene, which encodes this compound 16-hydroxylase (PsmA). nih.gov

The research and development of pladienolides have also led to the creation of semisynthetic derivatives. Notable examples include E7107 and H3B-8800. E7107, a first-in-class spliceosome inhibitor, is a derivative of this compound that also blocks spliceosome assembly and elicits widespread splicing dysregulation. mdpi.comaacrjournals.org H3B-8800, another this compound-derived compound, inhibits splicing by targeting SF3B1 and has shown preferential activity against certain tumor cells, currently undergoing Phase I clinical trials for hematological malignancies. mdpi.comresearchgate.netmdpi.comresearchgate.net These advancements underscore the continued interest in this compound as a lead compound for developing next-generation anticancer agents.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12+,19-11+/t18-,20+,21-,23-,24+,25-,26+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOUORKJIJYJNW-QHOUZYGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](/C=C/[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098499 | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445493-23-2 | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445493-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,7R,8S,9E,11S,12S)-8-(Acetyloxy)-4,7-dihydroxy-12-[(1E,3E,5S)-6-[(2R,3R)-3-[(1R,2S)-2-hydroxy-1-methylbutyl]-2-oxiranyl]-1,5-dimethyl-1,3-hexadien-1-yl]-7,11-dimethyloxacyclododec-9-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery, Isolation, and Biological Origin of Pladienolide B

Source Microorganism Identification: Streptomyces platensis Mer-11107

Pladienolide B was first discovered as a product of the fermentation of the bacterial strain Streptomyces platensis Mer-11107. jst.go.jpnih.gov This strain was isolated from a soil sample collected in Kanagawa, Japan. electronicsandbooks.com Taxonomic studies of the Mer-11107 strain revealed characteristics typical of the genus Streptomyces. electronicsandbooks.com Analysis of its whole-cell hydrolysates showed the presence of L,L-diaminopimelic acid, a key characteristic of Streptomyces. electronicsandbooks.com

Comparative studies with other known Streptomyces species, such as Streptomyces lydicus, S. sioyaensis, and S. libani subsp. libani, led to the definitive identification of the Mer-11107 strain as Streptomyces platensis. electronicsandbooks.com The strain was subsequently deposited at the Bioconsortia Program Laboratory National Institute of Advanced Industrial Science and Technology in Japan under the accession number FERM P-18144. electronicsandbooks.com

Table 1: Taxonomic Characteristics of Streptomyces platensis Mer-11107

| Characteristic | Observation |

|---|---|

| Genus | Streptomyces electronicsandbooks.com |

| Species | platensis electronicsandbooks.com |

| Strain | Mer-11107 jst.go.jpnih.gov |

| Source | Soil sample from Kanagawa, Japan electronicsandbooks.com |

| Key Chemical Marker | L,L-diaminopimelic acid electronicsandbooks.com |

Initial Isolation and Characterization Approaches

The isolation of pladienolides from the fermentation broth of Streptomyces platensis Mer-11107 involved a multi-step extraction and purification process. nih.govelectronicsandbooks.com The fermentation broth was first extracted with n-butanol. electronicsandbooks.com The resulting crude extract, a brown syrup, was then subjected to a series of chromatographic techniques to separate the different pladienolide compounds. electronicsandbooks.com These methods were crucial for isolating the individual congeners in a pure form, allowing for their detailed structural and biological characterization. scilit.com

The structures of the isolated compounds, including this compound, were elucidated using various spectroscopic methods. scilit.com Techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR), Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect (NOE) experiments were instrumental in determining the novel 12-membered macrolide structure of the pladienolides. scilit.com

Related Natural Pladienolide Congeners (A-G) and Derivatives

In addition to this compound, the initial investigation of the culture broth of Streptomyces platensis Mer-11107 led to the discovery of a family of seven related novel 12-membered macrolides, designated as pladienolides A through G. jst.go.jpnih.govnih.gov this compound was identified as the most potent of these congeners in inhibiting hypoxia-induced vascular endothelial growth factor (VEGF) expression and the proliferation of the U251 cancer cell line. jst.go.jpnih.gov

Subsequent research has identified other natural derivatives, such as 6-deoxypladienolide D and FD-895. nih.gov Furthermore, synthetic derivatives like E7107 and H3B-8800 have been developed. nih.govnih.gov The discovery of these congeners and derivatives has provided valuable insights into the structure-activity relationships of this class of compounds. nih.gov

Table 2: Naturally Occurring Pladienolide Congeners and Related Derivatives

| Compound | Source/Type | Reference |

|---|---|---|

| Pladienolide A | Natural Congener | jst.go.jpnih.gov |

| Pladienolide C | Natural Congener | jst.go.jpnih.gov |

| Pladienolide D | Natural Congener | jst.go.jpnih.gov |

| Pladienolide E | Natural Congener | jst.go.jpnih.gov |

| Pladienolide F | Natural Congener | jst.go.jpnih.gov |

| Pladienolide G | Natural Congener | jst.go.jpnih.gov |

| 6-deoxypladienolide D | Natural Derivative | nih.gov |

| FD-895 | Natural Derivative | nih.gov |

| E7107 | Synthetic Derivative | nih.govnih.gov |

| H3B-8800 | Synthetic Derivative | nih.govnih.gov |

Elucidation of Pladienolide B Biosynthesis

Biosynthetic Pathway: Type I Polyketide Synthase (PKS) Pathway

Involvement of Polyketide Synthase Genes (pldAI-pldAIV)

The genetic blueprint for pladienolide B biosynthesis is located within a 65-kb gene cluster. tandfonline.comoup.com This cluster contains four large polyketide synthase genes, designated pldAI, pldAII, pldAIII, and pldAIV. tandfonline.comoup.comsecondarymetabolites.org Together, these genes encode a multi-enzyme complex composed of a loading module and ten extension modules. rsc.orgnih.govresearchgate.net This modular organization is characteristic of Type I PKS systems, where each module is responsible for a specific elongation and modification step in the polyketide chain assembly. nih.gov In some strains of S. platensis, the PKS is encoded by five genes instead of four. nih.gov

Iterative Polyketide Chain Elongation

The biosynthesis of the this compound backbone begins with the loading of a starter unit onto the PKS assembly line. wikipedia.org The polyketide chain is then extended through ten successive elongation cycles, with each cycle adding a two-carbon unit derived from either malonyl-CoA or methylmalonyl-CoA. wikipedia.org This iterative process results in the formation of an undecaketide scaffold. nih.gov Following the final elongation step, a thioesterase domain catalyzes the release and cyclization of the polyketide chain, forming the characteristic 12-membered macrolactone ring of this compound. tandfonline.comwikipedia.org

Post-PKS Modifications and Tailoring Enzymes

After the formation of the macrolactone core, a series of post-PKS modifications are required to produce the final, biologically active this compound molecule. wikipedia.orgescholarship.org These tailoring reactions are catalyzed by specific enzymes encoded within the pld gene cluster. tandfonline.comoup.comnih.gov

Role of Acetyl-Transferase (PldC) in C7-O-acetylation

One of the key tailoring steps is the acetylation of the hydroxyl group at the C7 position. tandfonline.comnih.gov This reaction is catalyzed by the enzyme PldC, which functions as a 7-O-acetyltransferase. tandfonline.comnih.govresearchgate.net Homology studies suggest that PldC is related to other known acetyltransferases involved in natural product biosynthesis. oup.comnih.gov Evidence suggests that O-acetylation by PldC is a critical and likely initial step in the post-PKS modification cascade, as intermediates lacking this acetylation but with other modifications have not been observed. rsc.orgresearchgate.net

Function of P450 Enzymes (PldB, PldD) in Hydroxylation and Epoxidation

Further structural diversification of the pladienolide scaffold is achieved through the action of two cytochrome P450 enzymes, PldB and PldD. tandfonline.comnih.gov

PldB , a member of the CYP107 family, acts as a C6-hydroxylase, introducing a hydroxyl group at the C6 position of the macrolide ring. tandfonline.comoup.comnih.gov Gene disruption experiments have confirmed the function of PldB; a strain with a disrupted pldB gene was found to produce 6-dehydroxythis compound. tandfonline.comoup.comnih.gov

PldD is responsible for the epoxidation of the double bond at the C18 and C19 positions. tandfonline.comnih.govnih.gov The importance of this epoxidation for the biological activity of this compound has been demonstrated, with the loss of the epoxide group leading to a significant decrease in potency. nih.govrsc.org PldB and PldD appear to act independently of each other. nih.gov

Identification of Biosynthetic Intermediates and Shunt Metabolites

Studies involving the overexpression of the pathway-specific activator, PldR, in S. platensis have led to the accumulation and isolation of several biosynthetic intermediates and shunt metabolites. nih.govrsc.orgresearchgate.net These compounds, including previously unreported congeners, likely represent the entire post-PKS biosynthetic pathway of this compound. nih.govrsc.orgresearchgate.net The isolation of these molecules has provided valuable insights into the sequence of tailoring reactions and has highlighted the link between these modifications and the compound's biological activity. nih.govrsc.orgrsc.org For instance, the accumulation of 6-deoxythis compound in a pldB mutant strain firmly established the role of PldB as the C6-hydroxylase. nih.govrsc.org

Genetic Regulation of this compound Biosynthesis (e.g., PldR)

The production of this compound is controlled by the pld biosynthetic gene cluster (BGC). nih.gov This cluster contains the genes necessary for the synthesis of the polyketide backbone, subsequent chemical modifications, and the regulation of the entire process. tandfonline.com A key component of this regulatory network is the transcriptional activator protein, PldR. nih.govtandfonline.com

PldR belongs to the Large ATP-binding regulators of the LuxR (LAL) family. nih.govtandfonline.com These proteins are characterized by an N-terminal ATP-binding domain and a C-terminal helix-turn-helix domain, which is typical for DNA-binding proteins. nih.gov The pldR gene is situated within the pld gene cluster, and its protein product is believed to function as a positive regulator, meaning it activates the expression of other genes in the cluster. tandfonline.com This is a common role for LAL family regulators, which are often pathway-specific activators. nih.gov

The importance of PldR in this compound production has been demonstrated in several studies. For instance, in domesticated laboratory strains of Streptomyces platensis that had ceased to produce this compound, overexpression of the pldR gene was sufficient to reactivate its biosynthesis. nih.govrsc.org This reactivation not only restored the production of this compound but also led to the accumulation of several biosynthetic intermediates and new congeners. nih.govresearchgate.net This finding highlights the central role of PldR in initiating the transcription of the pladienolide biosynthetic genes. nih.gov

Furthermore, attempts to produce this compound in a heterologous host, Streptomyces avermitilis, were initially unsuccessful despite the presence of the entire pld gene cluster. pnas.orgnih.gov Real-time PCR analysis revealed that the pldR gene was not being expressed in the new host. pnas.org This suggests that the specific cellular signals or upstream regulatory factors required to activate pldR expression in its native producer, S. platensis, were absent in S. avermitilis. pnas.orgnih.gov However, when an extra copy of pldR was introduced under the control of a constitutive promoter, the production of this compound and related compounds was successfully induced. pnas.orgnih.gov This provides further evidence for PldR's function as a critical activator for the pladienolide biosynthetic pathway.

Strategies for Biosynthetic Production of Novel Pladienolide Analogues

The quest for new and improved pladienolide analogues has driven the development of several biosynthetic strategies. These approaches leverage the understanding of the pladienolide biosynthetic pathway to generate structural diversity.

One effective strategy is the manipulation of the regulatory genes within the pld cluster. As demonstrated by the overexpression of pldR, altering the regulation of the biosynthetic pathway can lead to the accumulation of intermediates and the production of novel shunt metabolites. nih.govresearchgate.net This "dysregulation" of the pathway provides access to compounds that are not typically produced in significant quantities by the wild-type organism. nih.gov These new compounds, which can be seen as naturally derived analogues, can then be tested for their biological activity. nih.govrsc.org

Another powerful approach is genetic engineering of the biosynthetic genes themselves. This can involve the inactivation or modification of genes responsible for specific tailoring steps in the pathway. For example, disrupting the pldB gene, which encodes the C6-hydroxylase, resulted in the exclusive production of 6-deoxythis compound. tandfonline.com This technique, known as pathway engineering, allows for the targeted production of specific analogues by selectively blocking certain enzymatic reactions.

Furthermore, heterologous expression of the pld gene cluster in a genetically tractable host organism offers another avenue for producing novel analogues. pnas.orgnih.gov By moving the biosynthetic machinery into a different cellular environment, it may be possible to alter the final products due to differences in precursor supply or the activity of host-native enzymes. Moreover, engineered host strains, such as genome-minimized Streptomyces species, can provide a "clean" background for the production of foreign metabolites, potentially at higher levels than the native producer. pnas.orgnih.gov

The introduction of genes from other biosynthetic pathways into the pladienolide-producing strain is a more advanced strategy. This "combinatorial biosynthesis" approach can lead to the creation of hybrid molecules with novel structures and activities. For example, expressing an O-methyltransferase gene from the FD-895 biosynthetic pathway in the this compound producer led to the creation of a new analogue, 21-methoxythis compound, with comparable nanomolar activity to this compound. rsc.org

Finally, synthetic biology approaches, which involve the design and construction of novel biosynthetic pathways, hold great promise for the future. By combining modules from different polyketide synthases and tailoring enzymes, it may be possible to create a vast array of new pladienolide-like molecules with tailored properties. While still a developing field, this strategy offers the ultimate control over the structure of the final product. Advances in post-polyketide modification through biosynthetic genetic engineering have already been utilized to generate new natural products. acs.org

Chemical Synthesis Methodologies for Pladienolide B and Analogues

Challenges in Total Synthesis of Pladienolide B

The total synthesis of this compound presents a formidable challenge to synthetic chemists due to its complex molecular architecture. These polyketides are attractive targets precisely because of the synthetic hurdles they present. mdpi.com The primary difficulties arise from two key structural features:

The 12-Membered Macrocycle: The construction of the highly substituted 12-membered macrolactone core is a significant obstacle. Medium-sized rings, such as this, are entropically and enthalpically disfavored, making their efficient cyclization a non-trivial task. Synthetic strategies must carefully select the appropriate macrocyclization reaction to overcome high activation barriers and potential competing side reactions. mdpi.com

Multiple Stereogenic Centers: this compound possesses ten stereogenic centers, and the precise control of their relative and absolute configurations is paramount for achieving a successful synthesis. mdpi.comresearchgate.net Establishing these numerous chiral centers requires a lengthy and stereocontrolled sequence of reactions, often involving asymmetric catalysis or the use of chiral auxiliaries. mdpi.comnih.gov The synthesis of the epoxide-containing diene side chain, with its own set of stereocenters, adds another layer of complexity. researchgate.net

Retrosynthetic Strategies

To manage the complexity of this compound, synthetic chemists universally adopt retrosynthetic analysis, breaking the molecule down into simpler, more manageable fragments.

A convergent, fragment-based approach is the consensus strategy for synthesizing this compound. rsc.org This involves the independent synthesis of key subunits, which are then coupled together in the later stages of the synthesis. Typically, the molecule is dissected into two primary fragments:

The 12-membered macrocyclic core. nih.gov

The complex diene side chain. nih.gov

The primary retrosynthetic disconnections involve the bond linking the side chain to the macrocycle and the ester bond within the macrolactone.

| Disconnection Strategy | Key Reaction for Forward Synthesis | References |

| Side Chain Attachment | Julia-Kocienski Olefination | nih.gov |

| Stille Coupling | nih.govnih.gov | |

| Suzuki Coupling | mdpi.comnih.gov | |

| Macrocycle Formation | Ring-Closing Metathesis (RCM) | mdpi.comnih.gov |

| Macrolactonization (e.g., Yamaguchi, Shiina) | mdpi.comnih.gov |

Side Chain Disconnection: The bond connecting the C12-C13 of the macrocycle to the C17 of the side chain is a common point of disconnection. Forward synthesis strategies to form this bond include powerful carbon-carbon bond-forming reactions like the Julia-Kocienski olefination, Stille coupling, or Suzuki coupling. nih.govnih.govnih.gov

Macrocycle Disconnection: The 12-membered ring is typically formed via either ring-closing metathesis (RCM) or an intramolecular esterification (macrolactonization). mdpi.comnih.gov RCM has been a popular choice due to the development of robust and functional-group-tolerant catalysts. researchgate.net Alternatively, macrolactonization methods, such as the Yamaguchi or Shiina esterification, are employed to close the ring from a linear seco-acid precursor. mdpi.com

Stereochemical Control: Throughout the synthesis of the fragments, meticulous attention is paid to establishing the correct stereochemistry. This is often achieved using well-established asymmetric reactions. mdpi.com For instance, Sharpless asymmetric epoxidation or Shi epoxidation is used to install the epoxide on the side chain and control stereocenters on the macrocycle. nih.gov Aldol (B89426) reactions, such as the Paterson or Evans aldol reactions, are frequently used to set the stereochemistry of the polyketide backbone. nih.gov More recent syntheses have also employed advanced catalytic methods, like iridium-catalyzed carbonyl crotylations, to forge key stereocenters. researchgate.netnih.gov

Representative Total Synthesis Routes

The first total synthesis of this compound was reported in 2007, paving the way for several other distinct approaches. The syntheses by Kotake and Maier are illustrative of the strategies employed.

The first total synthesis of this compound was accomplished by Kotake and coworkers, which also served to confirm the absolute configuration of the natural product. nih.gov Their approach is a prime example of a convergent, fragment-based strategy that relies on reagent-controlled stereoselective reactions. nih.gov

Retrosynthesis: Kotake's group disconnected this compound at two key positions:

A Julia-Kocienski olefination was planned to connect the side chain sulfone and the macrocyclic aldehyde. nih.gov

The 12-membered macrocycle was envisioned to be formed via Ring-Closing Metathesis (RCM) . nih.gov

The RCM precursor was to be assembled from two smaller fragments via a Yamaguchi esterification . mdpi.com

Key Features:

Fragment Synthesis: The synthesis involved the preparation of three main fragments. The stereocenters were installed using established asymmetric methods, including a Paterson anti-aldol condensation to establish the C10-C11 stereochemistry with excellent diastereoselectivity. nih.gov The side chain fragment, containing five stereocenters, was synthesized featuring a Julia-Kocienski olefination and an asymmetric Shi epoxidation. nih.gov

Macrocyclization: The two core fragments were joined using Yamaguchi esterification, and the resulting diene was subjected to RCM using a second-generation Grubbs catalyst to successfully form the 12-membered ring. mdpi.comnih.gov

Completion: The final steps involved the Julia-Kocienski olefination to attach the side chain, followed by deprotection to yield this compound. nih.gov

This landmark synthesis provided definitive structural proof and opened the door for accessing synthetic analogues for biological studies.

In 2014, the group of Martin E. Maier reported another total synthesis of this compound, employing a different set of key reactions for the construction of the macrocyclic core. mdpi.comjst.go.jp

Retrosynthesis: Maier's retrosynthetic plan also divided the molecule into a macrocyclic core and a side chain, but with a different endgame for the macrocycle formation.

A Stille coupling was chosen to unite the macrocyclic vinyl iodide and the side chain vinylstannane. mdpi.comnih.gov

The macrocycle was to be constructed from a linear precursor via macrolactonization . mdpi.com

The linear precursor for the macrolactone was formed using a Horner-Wadsworth-Emmons (HWE) olefination . mdpi.com

Key Features:

Fragment Synthesis: The synthesis of the two main fragments relied on asymmetric aldol reactions to set the stereochemistry. One fragment, a phosphonate (B1237965) for the HWE reaction, was derived from commercially available (R)-linalool. mdpi.com The other aldehyde fragment was prepared using a Masamune-Abiko aldol reaction. mdpi.comnih.gov

Macrocyclization: The two fragments were joined via an HWE reaction. After reduction of the resulting enone, a Shiina-type macrolactonization using 2-methyl-6-nitrobenzoic anhydride (B1165640) was employed to successfully form the 12-membered ring. mdpi.com

Completion: The side chain vinylstannane was prepared using steps including an asymmetric allylation and a Shi epoxidation. The final Stille coupling of the side chain with the macrocyclic core completed the total synthesis of this compound in 18 steps for the longest linear sequence. mdpi.com

This synthesis showcased an alternative and effective approach to the pladienolide framework, highlighting the versatility of different macrocyclization and coupling strategies.

Yoo and Krische's Synthesis (2021)

In 2021, Yoo and Krische reported a remarkably concise and convergent total synthesis of this compound, accomplished in a longest linear sequence of only 10 steps. mdpi.comorganicchemistry.eunih.gov Their strategy hinged on the application of their own developed methodologies, particularly in the asymmetric formation of key stereocenters. mdpi.com

The retrosynthetic analysis divided this compound into two major fragments: an eastern fragment and a western fragment (the macrocycle). organicchemistry.eu The final step involved a Suzuki coupling to connect these two parts. mdpi.comorganicchemistry.eu

Key features of the Yoo and Krische synthesis include:

Convergent Approach: The synthesis relied on the parallel preparation of smaller, highly functionalized fragments, which were then coupled in the later stages. mdpi.com This modular approach is advantageous for optimizing reaction conditions and enabling the synthesis of analogues. organicchemistry.eu

Asymmetric Crotylation: A key element was the use of iridium and ruthenium-catalyzed asymmetric alcohol-mediated carbonyl crotylations to establish critical stereocenters. nih.govnih.gov Specifically, an iridium-catalyzed anti-crotylation and a ruthenium-catalyzed syn-crotylation were employed. nih.gov

Sharpless Asymmetric Epoxidation: This method was utilized to set the stereochemistry of an epoxide intermediate, which was subsequently opened in a regioselective manner. mdpi.comorganicchemistry.eu

Ring-Closing Metathesis (RCM): The 12-membered macrocyclic core was efficiently constructed using a ring-closing metathesis reaction. mdpi.comorganicchemistry.eu

The synthesis of the macrocyclic western fragment began with the Sharpless asymmetric epoxidation of an allylic alcohol, followed by epoxide opening and a Noyori asymmetric hydrogenation to establish a key stereocenter. mdpi.com The side chain's stereocenters were installed using iridium-catalyzed asymmetric allylation and ruthenium-catalyzed syn-crotylation. mdpi.com The final Suzuki coupling of the fully elaborated side chain and the macrocyclic core successfully yielded this compound. mdpi.com

Other Enantioselective Approaches

Several other research groups have contributed to the enantioselective synthesis of this compound, each employing unique strategies and key reactions.

Kumar and Chandrasekhar (2013) described an enantioselective synthesis that also provided access to truncated analogues of this compound. acs.orgacs.orgnih.gov Their approach highlighted the use of Sharpless asymmetric epoxidation, Ireland-Claisen rearrangement, Shi epoxidation, and a palladium-catalyzed Stille coupling as key steps. acs.orgacs.orgnih.gov

Ghosh and Anderson (2012) developed a convergent synthesis featuring an epoxide opening reaction and an asymmetric reduction of a β-keto ester. acs.org Their strategy for the side chain involved a cross-metathesis reaction. acs.org

The synthesis reported by Rhoades and coworkers in 2021 stands out for its protecting group and chiral auxiliary-free approach. nih.gov This resulted in a highly efficient 10-step longest linear synthesis from commercially available starting materials. nih.gov Their strategy also utilized a Suzuki coupling for the final convergent step. nih.gov

Asymmetric Synthetic Methodologies

The construction of the numerous stereocenters in this compound necessitates the use of powerful asymmetric reactions. Several key methodologies have been instrumental in achieving high levels of stereocontrol.

Asymmetric Aldol Additions

Asymmetric aldol additions have been a common strategy to control the stereochemistry of methyl and hydroxyl-bearing centers within the pladienolide structure. nih.gov For instance, a chiral auxiliary-mediated asymmetric aldol addition was a key step in the synthesis of the macrocyclic core of (-)-pladienolide B, as reported in a 2008 study. nih.govacs.orgnovartis.comacs.org This reagent-controlled approach provides a flexible pathway for creating analogues for structure-activity relationship studies. nih.govacs.orgnovartis.com

Asymmetric Crotylations

Asymmetric crotylation reactions have proven to be powerful tools in the synthesis of this compound. The Ghosh and Anderson synthesis employed a Brown asymmetric crotylation to furnish a key fragment with moderate enantiomeric excess. mdpi.com

The 2021 synthesis by Yoo and Krische showcased the utility of modern, catalyst-based asymmetric crotylations. nih.govnih.gov They utilized both ruthenium and iridium catalysts to achieve syn- and anti-diastereoselective carbonyl crotylations directly from alcohols, forming the C20-C21 and C10-C11 carbon-carbon bonds with high stereocontrol. nih.govnih.gov

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis (RCM) has emerged as a popular and powerful method for constructing the 12-membered macrolactone core of pladienolides. mdpi.com Its tolerance of various functional groups and the commercial availability of stable catalysts make it an attractive choice for this key macrocyclization step. mdpi.com

Numerous research groups have successfully employed RCM in their total syntheses of this compound and its analogues, including Kotake, Ghosh, Burkart, Chandrasekhar, Keaney, and Krische. mdpi.com For example, Kumar and Chandrasekhar utilized RCM in their enantioselective synthesis. acs.orgnih.govacs.org Similarly, Yoo and Krische's convergent synthesis relied on RCM to form the macrocyclic core structure. mdpi.comorganicchemistry.eu

Synthesis of this compound Core Structures and Side Chains

The convergent nature of most this compound syntheses means that the core macrocycle and the complex side chain are often synthesized separately before being coupled.

The synthesis of the macrocyclic core has been approached in various ways. As mentioned, RCM is a common final step for ring formation. mdpi.com The stereocenters within the core are often established using asymmetric reactions like aldol additions and asymmetric dihydroxylations. nih.govacs.orgnovartis.comacs.org Skaanderup and Jensen reported a synthesis of the ent-pladienolide B core structure, providing insight into the stereochemistry of the macrocycle. researchgate.net

The synthesis of the side chain, with its multiple contiguous stereocenters and trans-epoxide, presents its own set of challenges. Kotake's initial synthesis constructed the side chain fragment, featuring five stereogenic centers, from a known syn-aldol product. nih.govmdpi.com Key steps included a Julia-Kocienski olefination and an asymmetric Shi epoxidation to install the epoxide. nih.govmdpi.com Ghosh and Anderson employed a cross-metathesis strategy to build their side chain. acs.org Yoo and Krische's approach involved the coupling of smaller fragments via cross-metathesis, followed by a Shi epoxidation to form the crucial epoxide moiety. mdpi.comorganicchemistry.eu

Diverted Total Synthesis (DTS) and Analog Synthesis

Diverted Total Synthesis (DTS) is a strategic approach in organic synthesis where the main goal is to produce analogues of a natural product rather than the natural product itself. nih.govrsc.org This methodology allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents with potentially improved properties, such as enhanced potency, selectivity, or simpler synthetic accessibility. nih.govrsc.orgresearchgate.net In the context of this compound, DTS has been instrumental in understanding the roles of its complex structural features and in generating novel spliceosome modulators. nih.govresearchgate.net

A common strategy in the diverted total synthesis of this compound analogues involves modifying the intricate side chain or the macrolactone core. nih.govrsc.org Synthetic routes are often designed to converge at a late-stage intermediate, from which the synthesis can be "diverted" to produce a variety of analogues by introducing different building blocks. researchgate.net

One notable example is the work of Kumar and Chandrasekhar, who reported an enantioselective synthesis of this compound that was also adapted to create truncated analogues. nih.govnih.gov Their retrosynthetic analysis identified the C13-C14 bond as a key disconnection point, allowing for the separate synthesis of the macrolactone core and the side chain, which are then joined via a Stille coupling reaction. nih.govacs.org This strategy is particularly amenable to DTS, as different side-chain analogues can be synthesized and coupled to the common macrocyclic core. nih.gov

Side-Chain Truncated Analogues

To simplify the complex structure of this compound and probe the importance of its long side chain, researchers have synthesized analogues where this chain is replaced with simpler aromatic groups. nih.gov The synthesis of these truncated analogues follows a similar path to the total synthesis of this compound, diverging at the point of side-chain coupling.

The general synthetic approach involves the following key steps:

Synthesis of the Macrolactone Core: The 12-membered macrocycle is typically constructed using key reactions such as Sharpless asymmetric epoxidation, Ireland-Claisen rearrangement, and ring-closing metathesis (RCM). nih.govacs.org

Synthesis of Truncated Side Chains: Instead of the natural polyketide-derived side chain, simpler aromatic aldehydes are used as precursors for the truncated side chains. nih.gov

Coupling and Final Steps: The macrolactone core and the truncated side-chain fragments are coupled, often using a Stille or Suzuki reaction, followed by deprotection to yield the final analogues. nih.govnih.gov

The versatility of this approach allows for the generation of a library of analogues with varying aromatic substituents on the side chain. nih.gov

Table 1: Examples of Side-Chain Truncated this compound Analogues

| Analogue | Side-Chain Modification | Key Synthetic Steps | Reference |

|---|---|---|---|

| 41a-d | Replacement of the natural side chain with various substituted aromatic groups. | Stille coupling of the macrolactone core with different aromatic side-chain synthons. | nih.govacs.org |

| Simplified Analogue 5 | Simplified C15-C22 side chain. | Julia-Kocienski olefination to couple the side chain and macrolactone fragments. | rsc.org |

Core-Modified Analogues

In addition to side-chain modifications, diverted total synthesis has been employed to create analogues with alterations in the macrolactone core. These modifications can provide insights into the role of specific functional groups and stereocenters within the core structure for biological activity.

Müller and colleagues synthesized a this compound analogue with a fully functionalized core structure but a simplified phenyl group as the side chain. acs.orgnih.gov Their approach utilized a Horner-Wadsworth-Emmons reaction to connect two main building blocks, followed by a Shiina macrolactonization to form the 12-membered ring. acs.orgnih.gov A final Stille cross-coupling attached the phenyl side chain. acs.orgnih.gov This synthesis confirmed the viability of producing core-functionalized analogues.

Table 2: Key Reactions in the Synthesis of a Core-Modified this compound Analogue

| Reaction | Purpose | Reagents/Conditions | Reference |

|---|---|---|---|

| Horner-Wadsworth-Emmons Reaction | Formation of the C1-C13 carbon skeleton. | Ketophosphonate and aldehyde building blocks. | acs.orgnih.gov |

| Shiina Macrolactonization | Formation of the 12-membered macrolactone. | Shiina reagent. | acs.orgnih.gov |

The diverted total synthesis of this compound analogues represents a powerful strategy for exploring the chemical space around this potent natural product. By systematically modifying the side chain and the macrolactone core, chemists can generate novel compounds with potentially improved therapeutic properties and gain a deeper understanding of the structural requirements for spliceosome inhibition.

Molecular and Cellular Mechanisms of Action of Pladienolide B

Primary Molecular Target Identification: SF3b Complex of the Spliceosome

The primary molecular target of Pladienolide B has been unequivocally identified as the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome. tandfonline.comaacrjournals.orgtocris.com The SF3b complex plays a critical role in the early stages of spliceosome assembly, specifically in recognizing the branch point sequence (BPS) within the intron of a pre-mRNA. aacrjournals.org By binding to this complex, this compound and its analogues act as potent modulators of splicing. nih.govtandfonline.com This interaction disrupts the normal function of the spliceosome, leading to a cascade of downstream effects that ultimately inhibit cell proliferation and induce cell death. tandfonline.commedchemexpress.com

Binding to SF3B1 Subunit

Within the multi-protein SF3b complex, this compound directly interacts with the largest subunit, Splicing Factor 3b subunit 1 (SF3B1). tandfonline.comoncotarget.commedchemexpress.com SF3B1 is a crucial protein that forms part of the U2 snRNP and is directly involved in anchoring the spliceosome to the pre-mRNA at the branch point. aacrjournals.org Studies have shown that this compound binds to a specific pocket on the SF3B1 protein. plos.orgrsc.org This binding is highly specific and is a key determinant of the compound's inhibitory activity. Point mutations in the SF3B1 gene have been shown to confer resistance to this compound, further confirming it as the direct target. oncotarget.com The interaction of this compound with SF3B1 is a prime example of how a small molecule can precisely target a large protein complex to modulate a fundamental cellular process. plos.org

Co-crystal Structure Analysis of this compound and SF3b

The precise molecular interactions between this compound and its target were elucidated through co-crystal structure analysis of the compound bound to the human SF3b core complex. nih.govmpg.deresearchgate.net These structural studies, reported in 2018, revealed that this compound sits (B43327) in a tunnel at the interface of the SF3B1 and PHF5A (PHD finger protein 5A) subunits. rsc.orgmpg.de The macrolide is stabilized within this pocket through a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues of both proteins. mpg.de This detailed structural information provides a molecular blueprint of how this compound locks the SF3b complex in a specific conformation, preventing the dynamic rearrangements necessary for the splicing process to proceed. mpg.de The co-crystal structure has been instrumental in understanding the mechanism of action and in guiding the development of synthetic analogues with improved properties. nih.govresearchgate.net

Table 1: Key Components in this compound's Molecular Targeting

| Component | Role | Interaction with this compound |

|---|---|---|

| Spliceosome | Cellular machinery for pre-mRNA splicing | Overall target of this compound's inhibitory action. tandfonline.com |

| SF3b Complex | A core component of the U2 snRNP | The primary molecular target complex. aacrjournals.orgtocris.com |

| SF3B1 | Largest subunit of the SF3b complex, binds to the pre-mRNA branch site | Directly binds this compound in a specific pocket. tandfonline.comoncotarget.com |

| PHF5A | A subunit of the SF3b complex | Forms part of the binding tunnel for this compound along with SF3B1. rsc.org |

Inhibition of Pre-mRNA Splicing Process

By binding to the SF3b complex, this compound functions as a potent inhibitor of the pre-mRNA splicing process. tandfonline.comtocris.com This inhibition is not a complete shutdown of all splicing but rather a modulation that leads to significant defects. The compound effectively stalls the spliceosome at an early stage, preventing the catalytic steps of intron removal from occurring efficiently. aacrjournals.orgnih.gov This leads to a failure to produce mature, functional mRNA transcripts for a large number of genes, which is the ultimate cause of the compound's cellular effects. tandfonline.combiorxiv.org

Impact on ATP-Dependent Remodeling of U2 snRNP

The assembly and function of the spliceosome are highly dynamic processes that require energy in the form of ATP. A critical step is the stable association of the U2 snRNP with the pre-mRNA's branch point sequence. This compound's binding to SF3B1 impairs the proper interaction of the U2 snRNP with the pre-mRNA. tocris.comrndsystems.comtdx.cat This interference disrupts the crucial ATP-dependent conformational changes and remodeling of the U2 snRNP that are necessary to create the active site for the first catalytic step of splicing. researchgate.net By preventing this stable association and subsequent remodeling, this compound effectively blocks the spliceosome from proceeding along its functional pathway. nih.gov

Disruption of Spliceosome Assembly

The sequential and orderly assembly of snRNPs onto the pre-mRNA transcript is fundamental to splicing. This process involves the formation of a series of spliceosomal complexes, designated E, A, B, and C. The binding of this compound to SF3b physically obstructs the transition between these complexes. rsc.org Specifically, it has been shown to stall spliceosome assembly at an early A-like complex. nih.gov This prevents the recruitment of the U4/U6.U5 tri-snRNP, which is required for the formation of the subsequent B complex and the activation of the spliceosome's catalytic core. nih.gov This disruption of the assembly pathway is a direct consequence of the conformational lock that this compound imposes on the SF3b complex. mpg.de

Accumulation of Unspliced mRNA

A direct and measurable consequence of inhibiting the splicing machinery is the cellular accumulation of unprocessed, intron-retaining pre-mRNA transcripts. tandfonline.combiologists.com Treatment of cells with this compound leads to a significant increase in the levels of unspliced pre-mRNAs for numerous genes. aacrjournals.orgresearchgate.net While the majority of these unprocessed transcripts accumulate in the nucleus, some can be exported to the cytoplasm. biologists.comnih.gov The failure to produce correctly spliced mRNA means that the corresponding proteins cannot be synthesized, leading to widespread cellular dysfunction, cell cycle arrest, and ultimately, apoptosis. tandfonline.comtandfonline.com This accumulation of unspliced transcripts serves as a key biomarker for the on-target activity of this compound and other SF3b inhibitors. aacrjournals.org

Table 2: Effects of this compound on the Splicing Process

| Mechanism | Description | Outcome |

|---|---|---|

| Impaired U2 snRNP Remodeling | Interferes with the stable, ATP-dependent association of the U2 snRNP with the pre-mRNA branch site. tocris.comresearchgate.net | Prevents formation of a functional pre-catalytic spliceosome. |

| Disrupted Spliceosome Assembly | Stalls the spliceosome at an early A-like complex, preventing the binding of the U4/U6.U5 tri-snRNP. nih.gov | Inhibition of the transition to catalytically active B and C complexes. |

| Accumulation of Unspliced mRNA | Failure to excise introns from pre-mRNA transcripts. tandfonline.combiologists.com | Reduced levels of mature mRNA and subsequent protein synthesis, leading to cell cycle arrest and apoptosis. tandfonline.comresearchgate.net |

Induction of Intron Retention

This compound's primary mechanism of action involves the direct inhibition of the spliceosome, leading to the accumulation of unspliced or partially spliced pre-mRNAs within the cell. uc.pttandfonline.com This phenomenon, known as intron retention, is a key indicator of spliceosome modulation. nih.gov By targeting the SF3b protein complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP), this compound disrupts the stable binding of the U2 snRNP to the branch point sequence (BPS) of the intron during the formation of the pre-spliceosome A complex. uni-goettingen.deplos.org This interference prevents the subsequent steps of spliceosome assembly, effectively stalling the splicing process and causing introns to be retained in the mature mRNA transcript. nih.govuni-goettingen.de

Studies have demonstrated that treatment with this compound results in a global pattern of intron retention across a wide range of genes. nih.govaging-us.com This effect is not random, with certain pathways, such as gene regulation and RNA splicing itself, being particularly susceptible. nih.gov The accumulation of these aberrant mRNA transcripts with retained introns can lead to the production of non-functional or truncated proteins, contributing to the cytotoxic effects of the compound. biorxiv.orgbiorxiv.org For example, research has validated the induction of intron retention in genes like DNAJB1 and RIOK3 in chronic lymphocytic leukemia (CLL) cells following this compound treatment. nih.gov This widespread disruption of splicing underscores the critical role of the spliceosome in maintaining cellular homeostasis and highlights its vulnerability as a therapeutic target. nih.govbiorxiv.org

Downstream Cellular Consequences of Splicing Inhibition

The inhibition of pre-mRNA splicing by this compound sets off a series of downstream cellular events that collectively contribute to its potent anti-tumor activity. These consequences include disruptions in the cell cycle, the activation of programmed cell death pathways, and specific alterations in the alternative splicing of key genes. plos.orgoncotarget.comnih.gov

Cell Cycle Arrest (G1 and G2/M Phases)

A prominent consequence of this compound-induced splicing inhibition is the arrest of the cell cycle at both the G1 and G2/M phases. nih.govrndsystems.comtocris.com This dual blockade prevents cancer cells from progressing through the necessary checkpoints for division and proliferation. The arrest in the G1 phase is thought to be caused, at least in part, by the upregulation of the cyclin-dependent kinase (CDK) inhibitor p27. biorxiv.org Inhibition of splicing can lead to the production of a C-terminus truncated form of p27, named p27*, which contributes to G1 arrest. biorxiv.org

Simultaneously, this compound induces a G2/M phase arrest, preventing cells from entering mitosis. uc.ptbiorxiv.org Studies have shown that even at low concentrations, this compound can cause a significant accumulation of cells in the G2/M phase. tandfonline.combiorxiv.org While both this compound and other spliceosome inhibitors like isoginkgetin (B1672240) induce cell cycle arrest, the specific patterns can differ, with this compound showing a more pronounced G1 arrest compared to isoginkgetin's more prominent S phase arrest. plos.org This comprehensive halt in cell cycle progression is a key factor in the anti-proliferative effects of this compound. nih.govuc.pt

Induction of Apoptosis Pathways

In addition to halting cell cycle progression, this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. plos.orgmedchemexpress.comresearchgate.net This pro-apoptotic activity is a direct result of the cellular stress caused by widespread splicing dysfunction. nih.govtandfonline.com The induction of apoptosis is a critical component of its anti-cancer efficacy and involves the activation of caspases and the modulation of various apoptosis-related proteins. nih.govtandfonline.com

The apoptotic cascade triggered by this compound is dependent on the activation of caspases, a family of proteases that execute the process of cell death. nih.govuc.pt Research has shown that treatment with this compound leads to the activation of multiple caspases, including caspase-3, caspase-6, caspase-8, and caspase-9. nih.gov The activation of both initiator caspases (caspase-8 and caspase-9) suggests the involvement of both the extrinsic and intrinsic pathways of apoptosis. nih.gov Furthermore, the apoptotic effects of this compound can be blocked by a pan-caspase inhibitor, confirming the essential role of caspase activation in this process. nih.gov In human cervical carcinoma cells, inhibition of SF3b1 by this compound leads to the cleavage and activation of caspase-3. tandfonline.comtandfonline.com

This compound orchestrates apoptosis by modulating the expression and function of a variety of key apoptosis-related proteins.

PARP: Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair, and its cleavage is a hallmark of apoptosis. Treatment with this compound has been shown to induce PARP cleavage, indicating active apoptosis. nih.gov

Mcl-1: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. frontiersin.orgdovepress.comnih.gov this compound treatment leads to the downregulation of the anti-apoptotic long isoform of Mcl-1. nih.gov This reduction in Mcl-1 levels tips the cellular balance towards apoptosis. frontiersin.orgnih.gov

Bax/Bcl-2: The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant of cell fate. This compound treatment has been shown to upregulate the Bax/Bcl-2 ratio in human cervical carcinoma cells. tandfonline.comresearchgate.net This is achieved by increasing the protein level of pro-apoptotic Bax and decreasing the level of anti-apoptotic Bcl-2, thereby promoting the mitochondrial pathway of apoptosis, which includes the release of cytochrome c. tandfonline.comtandfonline.com

p73: The p73 protein, a member of the p53 family, can regulate apoptosis. This compound treatment has been found to induce the expression of TAp73, a pro-apoptotic isoform of p73, while downregulating the anti-apoptotic ΔNp73 isoform in human cervical carcinoma cells. tandfonline.comtandfonline.com This shift in p73 isoform expression further contributes to the induction of apoptosis in a p53-independent manner. tandfonline.comnih.gov

Table 1: Effect of this compound on Apoptosis-Related Proteins

| Protein | Function | Effect of this compound | Consequence |

|---|---|---|---|

| PARP | DNA Repair | Cleavage | Apoptosis Marker |

| Mcl-1 | Anti-apoptotic | Downregulation of long isoform | Promotes Apoptosis |

| Bax | Pro-apoptotic | Upregulation | Promotes Apoptosis |

| Bcl-2 | Anti-apoptotic | Downregulation | Promotes Apoptosis |

| TAp73 | Pro-apoptotic | Upregulation | Promotes Apoptosis |

| ΔNp73 | Anti-apoptotic | Downregulation | Promotes Apoptosis |

Alterations in Alternative Splicing of Specific Genes

Beyond causing widespread intron retention, this compound also specifically alters the alternative splicing of numerous genes, leading to the production of different mRNA and protein isoforms. nih.govoncotarget.comtesisenred.net This modulation of alternative splicing can have profound effects on cellular function and contributes significantly to the compound's anti-cancer activity. frontiersin.orgbiorxiv.orgresearchgate.net

For instance, in chronic lymphocytic leukemia (CLL) cells, this compound promotes the expression of the short, pro-apoptotic isoforms of the MCL-1 and BCL-X genes. nih.gov This shift from anti-apoptotic to pro-apoptotic isoforms is a direct consequence of splicing modulation and is a key mechanism by which this compound induces cell death. Similarly, this compound has been shown to affect the splicing of genes involved in critical signaling pathways, such as the Wnt signaling pathway. aging-us.comnih.gov It can downregulate the expression of key components of this pathway, including LRP6 and CCND1 (Cyclin D1), at both the transcript and protein levels. aging-us.com Furthermore, studies have identified that SF3B1 inhibition by this compound can reverse oncogenic splicing patterns, such as reducing the levels of the ARPP19-long isoform, which is associated with accelerated cell cycle progression. biorxiv.org

The ability of this compound to selectively alter the splicing of genes involved in cell survival, proliferation, and apoptosis highlights the intricate connection between the spliceosome and the regulation of key cellular processes. This targeted disruption of alternative splicing is a crucial element of its mechanism of action.

Effects on Oncogenic Pathways (e.g., AKT/mTOR/β-catenin)

This compound has been shown to exert its anticancer effects by modulating key oncogenic signaling pathways. In glioblastoma, the inhibition of the splicing factor SF3B1 by this compound leads to the suppression of the AKT/mTOR/β-catenin pathways. endocrine-abstracts.orgnih.gov This disruption of signaling cascades contributes to a reduction in cell proliferation, migration, and the formation of tumorspheres, while promoting apoptosis. endocrine-abstracts.orgnih.gov The compound's activity also leads to an imbalance in the splicing of BCL2L1, further contributing to its pro-apoptotic effects. endocrine-abstracts.orgresearchgate.net The PI3K/AKT/mTOR pathway is a frequently activated signaling pathway in various human cancers, playing a crucial role in cell survival, growth, and proliferation. frontiersin.org

The mTOR protein is a central component of two distinct complexes, mTORC1 and mTORC2, which regulate a wide range of cellular processes. frontiersin.org Dysregulation of mTOR signaling is a common feature of many tumors. frontiersin.org this compound's ability to suppress this pathway highlights its potential as a therapeutic agent by targeting a fundamental mechanism of cancer cell growth and survival. endocrine-abstracts.orgnih.gov

Modulation of HIF-1 in Hypoxia Adaptation Research

Hypoxia, or low oxygen condition, is a common feature of the tumor microenvironment and a driver of cancer progression. bmbreports.orgmdpi.com Cells adapt to hypoxia primarily through the activation of hypoxia-inducible factors (HIFs), with HIF-1α and HIF-2α being the key players. bmbreports.orgmdpi.com this compound has been noted in the context of hypoxia adaptation research for its ability to affect cancer cells' response to low-oxygen environments. semanticscholar.org While HIF-1α is central to the immediate metabolic adaptation to hypoxia, this compound's broader impact on cellular processes can indirectly influence how cancer cells cope with hypoxic stress. mdpi.comsemanticscholar.org The stability and activity of HIF-1α are tightly regulated, and its modulation is a key area of cancer research. bmbreports.org

Impact on Androgen Receptor Variant-7 (ARv7) Splicing

In the context of castration-resistant prostate cancer (CRPC), the emergence of androgen receptor splice variants (AR-Vs), particularly AR-V7, is a significant mechanism of treatment resistance. nih.govelifesciences.org AR-V7, which lacks the ligand-binding domain, is constitutively active and drives tumor progression. elifesciences.orgmdpi.com this compound has demonstrated the ability to modulate the splicing of the androgen receptor. nih.gov Treatment with this compound has been shown to reduce the expression of both full-length AR and AR-V7 mRNA, with a more pronounced effect on AR-V7. nih.gov This suggests that by altering the splicing process, this compound can specifically target this key driver of resistance in prostate cancer. nih.gov The detection of AR-V7 in circulating tumor cells is a biomarker for resistance to certain therapies, underscoring the clinical relevance of targeting its expression. nih.govmedrxiv.org

Influence on MDM2/MDMX Splicing

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its activity is tightly controlled by its negative regulators, MDM2 and MDMX (also known as MDM4). nih.gov this compound, through its inhibition of the splicing factor SF3B1, influences the splicing of both MDM2 and MDMX. nih.govnih.gov This interference leads to altered mRNA splicing and a subsequent reduction in the protein levels of full-length MDM2 and MDMX. nih.govoncotarget.com The downregulation of these p53 inhibitors results in the upregulation of wild-type p53. nih.govnih.gov This activation of the p53 pathway is a key mechanism contributing to the antitumor effects of this compound, particularly in cancers with wild-type p53. nih.govnih.gov However, the response can differ between cell types; in normal skin cells, reduced MDMX expression at low this compound concentrations is not sufficient to cause significant p53 accumulation or cell death. nih.gov

RON Mis-splicing and Cell Migration

The recepteur d'origine nantais (RON) proto-oncogene, a member of the c-MET kinase family, is often overexpressed in pancreatic cancer and plays a role in cell migration, invasion, and resistance to apoptosis. oaepublish.com this compound has been shown to induce mis-splicing of RON. ijbs.comresearcher.life Specifically, it causes intron retention in the RON transcript, leading to a decrease in its abundance, likely due to nonsense-mediated decay. ijbs.com This mis-splicing event is associated with a significant reduction in cancer cell migration. ijbs.com In pancreatic ductal adenocarcinoma (PDAC) cells, which can express a truncated and constitutively active variant of RON known as ΔRON, this compound's effect on RON splicing contributes to the suppression of their migratory capabilities. oaepublish.comijbs.com

Nonsense-Mediated mRNA Decay (NMD) Inhibition

Nonsense-mediated mRNA decay (NMD) is a cellular surveillance mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of potentially harmful truncated proteins. mdpi.combmbreports.org This process can also regulate the expression of certain normal transcripts. bmbreports.org Inhibition of NMD has emerged as a potential therapeutic strategy in cancer. mdpi.comresearchgate.net By blocking NMD, it may be possible to restore the expression of tumor suppressor genes that have been inactivated by nonsense mutations or to generate neoantigens from mutated transcripts that can be recognized by the immune system. mdpi.comresearchgate.netelifesciences.org While this compound's primary mechanism is the modulation of splicing, the resulting mis-spliced transcripts containing PTCs can be targeted for NMD. ijbs.com Therefore, the cellular consequences of this compound treatment are interconnected with the NMD pathway. The inhibition of NMD itself is being explored with other small molecules to increase the levels of PTC-containing mRNAs. mdpi.com

Differential Sensitivity Across Cell Types and Cancer Models

The cytotoxic effects of this compound vary significantly across different cell types and cancer models. researchgate.net Generally, cancer cells exhibit higher sensitivity to spliceosome inhibition compared to normal cells. researchgate.net

Table 1: Differential Sensitivity of Cell Lines to this compound

| Cell Type | Cancer Type | Sensitivity to this compound | Key Findings | Reference |

|---|---|---|---|---|

| Cutaneous Squamous Carcinoma (cSCC) Cells | Skin Cancer | More sensitive than normal skin cells | Sensitivity is linked to elevated c-MYC expression. | cornell.eduoncotarget.com |

| Normal Human Keratinocytes (NHK) and Fibroblasts (NHF) | Normal Skin Cells | Less sensitive than cSCC cells | Higher concentrations are needed to induce p53-dependent cell death. | nih.govoncotarget.com |

| Glioblastoma (GBM) Cells | Brain Cancer | Selectively targets GBM cells | Effects are more pronounced in GBM cells than in non-tumor brain cells. | nih.gov |

| Pancreatic Ductal Adenocarcinoma (PDAC) Cells | Pancreatic Cancer | Highly sensitive | IC50 values are in the low nanomolar range. | ijbs.com |

| Ovarian Cancer Cells (OV2008 and C13) | Ovarian Cancer | Potent apoptotic activity | Effective in both cisplatin-sensitive and resistant cell lines. | nih.govscispace.com |

| Renal Cancer Cells (786-O) | Kidney Cancer | High apoptotic activity | More efficient at inducing apoptosis than cisplatin (B142131) and etoposide. | nih.gov |

In cutaneous squamous cell carcinoma (cSCC), the majority of cell lines are more sensitive to this compound-induced cell death than normal skin cells. cornell.eduoncotarget.com This differential sensitivity is partly attributed to the upregulation of the c-MYC oncogene in cSCC cells. cornell.edu In glioblastoma models, this compound selectively exerts its effects on GBM cells, with less impact on non-tumor brain cell cultures. nih.gov Pancreatic ductal adenocarcinoma (PDAC) primary cultures have also been found to be highly sensitive to this compound, with IC50 values in the low nanomolar range. ijbs.com

Furthermore, studies on ovarian and renal cancer cell lines have demonstrated that this compound can induce apoptosis more effectively than conventional chemotherapy agents like cisplatin and etoposide. nih.govscispace.com Notably, its efficacy extends to cisplatin-resistant ovarian cancer cells, suggesting its potential to overcome certain forms of drug resistance. nih.govscispace.com In hematological malignancies, this compound has shown activity against leukemic B-cells while sparing normal peripheral blood mononuclear cells. nih.gov

Mechanisms of Acquired Resistance to this compound

The development of acquired resistance poses a significant challenge to the long-term efficacy of targeted cancer therapies, including those that modulate the spliceosome. For this compound, the principal mechanism of acquired resistance involves genetic alterations in its direct molecular target, the Splicing Factor 3B Subunit 1 (SF3B1). oncotarget.com These mutations interfere with the binding of the drug to the SF3B1 protein, thereby diminishing its inhibitory effect on the spliceosome and reducing its anti-proliferative activity. oncotarget.comnih.gov

The SF3B1 protein is a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the recognition of the branch point sequence in pre-mRNA during splicing. oup.com this compound exerts its function by binding to a pocket formed by SF3B1 and another subunit, SF3B3, which stalls the spliceosome in an open conformation and prevents its proper function. nih.gov

A key and well-characterized mutation that confers resistance to this compound is a single amino acid substitution at position 1074, where arginine (R) is replaced by histidine (H), known as the R1074H mutation. nih.govgoogle.comnih.gov This mutation has been identified in colorectal cancer cell lines made resistant to this compound through prolonged exposure. nih.gov The R1074H mutation is located within a HEAT repeat domain of SF3B1, a region critical for the interaction with this compound. haematologica.org

The molecular basis for this resistance is the impairment of the physical interaction between the drug and the mutated protein. nih.govresearchgate.net The arginine residue at position 1074 is crucial for the high-affinity binding of this compound. nih.gov Its substitution with histidine disrupts this binding, likely through physical interference or the loss of key molecular interactions, which in turn almost completely abolishes the splicing-modulating and anti-proliferative effects of the compound. nih.govgoogle.comresearchgate.net Experimental evidence confirms that the R1074H mutation significantly impairs the binding affinity of this compound to its target. nih.govnih.gov Introducing the mutant SF3B1 protein into previously sensitive cells is sufficient to transfer this resistance phenotype. nih.gov

The identification of the R1074H mutation provides clear biological validation that SF3B1 is the direct and relevant target for the potent antitumor activity of this compound. nih.gov Understanding such resistance mechanisms is vital for the development of next-generation splicing modulators that can potentially overcome these mutations.

The following table provides a summary of the key research findings related to the SF3B1 R1074H resistance mutation.

| Finding | Description | Associated Cell Lines | Reference(s) |

| Identification of Resistance Mutation | A single amino acid substitution, R1074H, in the SF3B1 protein was identified in pladienolide-resistant clones. | WiDr, DLD-1 (Colorectal Cancer) | nih.gov |

| Mechanism of Resistance | The R1074H mutation impairs the binding affinity of this compound to the SF3B1 protein. | WiDr, B16F10 | nih.govnih.gov |

| Functional Effect | The mutation almost completely abolishes the splicing-modulating and anti-proliferative effects of this compound. | Not specified | google.com |

| Location of Mutation | The R1074H mutation is located in the 9th HEAT repeat region of the SF3B1 protein. | Not specified | haematologica.org |

Preclinical Biological Evaluation of Pladienolide B

In Vitro Antiproliferative and Growth Inhibitory Activities

Pladienolide B demonstrates strong antiproliferative and growth inhibitory activities against a diverse panel of human cancer cell lines, often exhibiting efficacy in the low nanomolar range. wikipedia.orgwikipedia.orgtocris.com

Evaluation Across Diverse Cancer Cell Lines

This compound has been evaluated for its growth inhibitory effects across numerous cancer types, revealing broad-spectrum activity:

Gastric Cancer: this compound exhibits strong antitumor activity against gastric cancer cell lines. The mean half-maximal inhibitory concentration (IC₅₀) value for this compound across six gastric cancer cell lines was determined to be 1.6 ± 1.2 nM, with a range of 0.6–4.0 nM. wikipedia.org Furthermore, it demonstrated high antitumor activity against primary cultured cells obtained from 12 gastric cancer patients, with a mean IC₅₀ value of 4.9 ± 4.7 nM. wikipedia.org

Lung Cancer: High antitumor efficacy of this compound has been observed in lung cancer cell lines. wikipedia.org Specifically, in Small Cell Lung Cancer (SCLC) cell lines, this compound showed high efficacy with IC₅₀ values consistently below 12 nM, irrespective of the MYC protein expression or MYC gene amplification status. researchgate.net Notably, lung cancer cell lines established from patients who had undergone prior chemotherapy exhibited higher sensitivity to this compound. citeab.com

Breast Cancer: this compound has shown significant antitumor effects in breast cancer cell lines. wikipedia.org Studies using an expanded panel of cell lines, including MCF-7 and MDA-MB-468, reported IC₅₀ values ranging from 30.7 ± 2.2 nM to 415.0 ± 5.3 nM. wikidata.orgguidetopharmacology.org

Cervical Cancer: this compound effectively inhibits the viability of human cervical carcinoma (HeLa) cells at low nanomolar concentrations, ranging from 0.1 to 2 nM. tocris.comciteab.comguidetopharmacology.org Similar to breast and colon cancer lines, IC₅₀ values for cervical tumor cell lines like HeLa also fell within the 30.7 ± 2.2 nM to 415.0 ± 5.3 nM range. wikidata.orgguidetopharmacology.org

Colorectal Cancer: this compound demonstrates activity against colorectal cancer cell lines such as WiDr, DLD1, and HCT-116. wikipedia.org The IC₅₀ values for colon tumor cell lines, including HCT-116, ranged from 30.7 ± 2.2 nM to 415.0 ± 5.3 nM. wikidata.orgguidetopharmacology.org Furthermore, studies on intestinal organoids revealed a significant difference in the IC₅₀ of this compound between wild-type and Apcfl/fl organoids, with tumor-derived organoids exhibiting a substantial loss of viability upon treatment. hznu.edu.cn

Prostate Cancer: this compound significantly reduces the proliferation of various prostate cancer cell lines, including LNCaP, 22Rv1, DU145, and PC-3. This inhibitory effect is observed in a dose-dependent manner (from 0.01 nM to 100 nM) over 24, 48, and 72 hours. uefs.br Importantly, its inhibitory effect was significantly greater in prostate cancer cell lines compared to normal prostate cells (RWPE-1 and primary cell cultures). uefs.br

Glioblastoma: this compound has been shown to potently inhibit the proliferation of the U251 glioblastoma cancer cell line. wikipedia.org

Leukemia and Lymphoma: this compound induces apoptosis in various leukemia and lymphoma cell lines, including chronic lymphocytic leukemia (CLL-B), mantle cell lymphoma (MCL), and other B and T lymphoma cell lines. wikidata.orgguidetopharmacology.org IC₅₀ values for inducing apoptosis in TP53 mutant cell lines (Raji, Jurkat, and Ramos) and CLL cells were in the nanomolar range (5.1–73.1 nM for TP53 mutant lines and 5.1–138.7 nM for CLL cells), notably independent of TP53 or SF3B1 mutational status. fishersci.ca In contrast, normal B and T lymphocytes from healthy donors demonstrated resistance to this compound, with IC₅₀ values not achieved even at concentrations exceeding 1 µM. fishersci.ca

Endometrial Cancer: this compound effectively inhibits the growth of endometrial cancer cell lines, such as Ishikawa and AN3CA. cgl.org.cn

Ovarian Cancer: this compound induced significant apoptosis in A2780 and SKOV3 ovarian cancer cell lines. wikidata.orgreadthedocs.io